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This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2,2-Bis(4-aminophenyl)hexafluoropropane, also known by its chemical synonym

4,4'-(Hexafluoroisopropylidene)dianiline. The information presented is curated for researchers,

scientists, and professionals in the field of drug development and materials science, offering a

centralized resource for its structural characterization.

Chemical Structure and Properties
2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated aromatic diamine with the

chemical formula C₁₅H₁₂F₆N₂ and a molecular weight of approximately 334.26 g/mol . Its

structure consists of two 4-aminophenyl groups attached to a central hexafluoroisopropylidene

bridge. This compound is registered under CAS number 1095-78-9.

Key physical properties include a melting point in the range of 195-199 °C. It is a white to light-

yellow crystalline solid.

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 2,2-Bis(4-aminophenyl)hexafluoropropane. This section summarizes the available
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Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: NMR Spectroscopic Data Summary

Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H

¹³C

¹⁹F

No specific quantitative NMR data with chemical shifts and coupling constants was found in the

publicly available search results. General references indicate the availability of such spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 2: IR Spectroscopic Data Summary

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

N-H Stretching

C-H (aromatic) Stretching

C=C (aromatic) Stretching

C-N Stretching

C-F Stretching
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While the existence of IR spectra for this compound is mentioned in several sources, specific

peak assignments and their corresponding wavenumbers were not available in the conducted

search.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, aiding in its structural elucidation.

Table 3: Mass Spectrometry Data Summary

m/z Ion

334 [M]⁺

The molecular ion peak [M]⁺ corresponding to the molecular weight of 2,2-Bis(4-
aminophenyl)hexafluoropropane is expected at m/z 334. Detailed fragmentation patterns

were not found in the available search results.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.

The following sections outline generalized procedures for NMR, IR, and MS analysis of solid

organic compounds like 2,2-Bis(4-aminophenyl)hexafluoropropane.

NMR Spectroscopy Protocol
A general workflow for obtaining NMR spectra of an aromatic amine is depicted below.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer to NMR tube Insert sample into spectrometer Lock on solvent deuterium signal Shim for magnetic field homogeneity Acquire spectrum (¹H, ¹³C, ¹⁹F) Process raw data (FT, phasing, baseline correction) Reference spectrum (e.g., to residual solvent peak) Integrate peaks and assign chemical shifts
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Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy Protocol
For a solid sample such as 2,2-Bis(4-aminophenyl)hexafluoropropane, the Attenuated Total

Reflectance (ATR) or KBr pellet method is typically employed for FTIR analysis.

Sample Preparation (ATR) Data Acquisition Data Processing

Place small amount of powder on ATR crystal Apply pressure to ensure good contact Collect background spectrum Collect sample spectrum Perform ATR and baseline corrections Identify characteristic absorption bands

Click to download full resolution via product page

Caption: Workflow for FTIR analysis using the ATR method.

Mass Spectrometry Protocol
Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

Sample Introduction & Ionization Mass Analysis Detection & Analysis

Introduce sample into the ion source Ionize with a high-energy electron beam (EI) Accelerate ions into the mass analyzer Separate ions based on m/z ratio Detect ions and generate mass spectrum Analyze molecular ion and fragmentation pattern

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis using EI.

Conclusion
This technical guide consolidates the available spectroscopic information for 2,2-Bis(4-
aminophenyl)hexafluoropropane. While direct quantitative spectral data remains to be fully

compiled from publicly accessible records, the provided general experimental protocols serve

as a valuable resource for researchers aiming to characterize this compound. Further
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investigation into specialized chemical literature and spectral databases is recommended to

obtain detailed NMR, IR, and MS data.

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Bis(4-
aminophenyl)hexafluoropropane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b111133#spectroscopic-data-of-2-2-bis-
4-aminophenyl-hexafluoropropane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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